1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Description
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS: 866545-96-2) is a brominated pyrrolopyridine derivative with a ketone functional group. Its molecular formula is C₉H₇BrN₂O, and it has a molecular weight of 239.07 g/mol . The compound features a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 5 and an acetyl group (COCH₃) at position 3. It is synthesized via Friedel-Crafts acylation, where 5-bromo-1H-pyrrolo[2,3-b]pyridine reacts with bromoacetyl bromide in the presence of AlCl₃ . Key spectral data include:
- ¹H NMR (DMSO-d₆): δ 8.46 (d, H-4), 8.57 (d, H-6), 8.71 (d, H-2), 13.00 (bs, NH) .
- ¹³C NMR: δ 33.1 (CH₂), 186.6 (C=O) .
The compound is a brown solid with a melting point of 244–245°C and exhibits moderate stability under dry, room-temperature storage . It is primarily used as a building block in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
1-(5-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)7-3-11-8-4-12-9(10)2-6(7)8/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAJQORKGZAXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=CN=C(C=C12)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone typically involves the bromination of a pyrrolopyridine precursor followed by acylation. One common method includes:
Bromination: The pyrrolopyridine core is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or dimethylformamide.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the ethanone group.
- Coupled products with extended conjugation or additional aromatic rings.
Scientific Research Applications
1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their kinase activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the induction of apoptosis and the suppression of tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Research Findings and Data
Spectroscopic Comparison
| Signal (δ, ppm) | Target Compound | 9a | 20a |
|---|---|---|---|
| NH | 13.00 (bs) | 13.00 (bs) | 12.40 (bs) |
| H-2 | 8.71 (d) | 8.71 (d) | 8.01 (s) |
| H-4/H-6 | 8.46, 8.57 (d) | 8.46, 8.57 (d) | 8.39, 8.32 (d) |
Notes on Discrepancies in Evidence
- Ring System Ambiguity: The query specifies pyrrolo[2,3-c]pyridine, but most evidence refers to pyrrolo[2,3-b]pyridine derivatives. The [2,3-b] isomer is well-documented in synthesis and applications, whereas [2,3-c] analogues (e.g., CID 11829729 ) lack brominated ethanone derivatives in the evidence.
Biological Activity
1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone, with CAS number 866545-96-2, is a compound belonging to the family of pyrrole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, including relevant case studies, research findings, and a comparative analysis of its efficacy against various pathogens.
- Molecular Formula : CHBrNO
- Molecular Weight : 239.07 g/mol
- CAS No. : 866545-96-2
Biological Activity Overview
The biological activity of this compound has been primarily investigated in terms of its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that compounds containing pyrrole structures exhibit significant antibacterial properties. For instance, derivatives of pyrrole have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study published in Molecules highlighted that certain pyrrole derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as follows:
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Vancomycin | MRSA | 0.5 - 1 |
| Pyrrole Derivative A | MRSA | 0.13 - 0.255 |
| Pyrrole Derivative B | MSSA | 0.125 |
These findings suggest that the incorporation of bromine in the pyrrole ring can enhance antibacterial activity, making it a promising candidate for further development as an antibacterial agent .
Anticancer Activity
The potential anticancer effects of this compound have also been explored. Research indicates that compounds with similar structures can inhibit cancer cell proliferation.
Case Study: Anticancer Activity
In a study assessing various pyrrole derivatives against cancer cell lines (e.g., A172, B16F10), several compounds exhibited IC values ranging from 5 to 7 µM across different cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | A172 | 5.77 ± 0.96 |
| Compound B | B16F10 | 5.03 ± 0.69 |
| Compound C | MDA-MB-231 | 6.02 ± 0.08 |
These results demonstrate the potential of pyrrole derivatives in targeting cancer cells effectively .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
- Disruption of Cellular Processes : The structural features may interfere with cellular signaling pathways involved in proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
